![molecular formula C14H11N3O2 B2572600 4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid CAS No. 937600-04-9](/img/structure/B2572600.png)
4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been shown to have a close similarity with the purine bases adenine and guanine . This suggests that 4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid may interact with biological targets that also interact with these purine bases.
Mode of Action
Given the structural similarity to 1h-pyrazolo[3,4-b]pyridines, it is plausible that this compound may interact with its targets in a similar manner .
Biochemical Pathways
Compounds with similar structures have been shown to have biomedical applications , suggesting that this compound may also affect certain biochemical pathways.
Result of Action
Compounds with similar structures have been shown to have significant inhibitory activity , suggesting that this compound may also have similar effects.
Vorbereitungsmethoden
One common method involves the reaction of 3-methyl-1H-pyrazolo[3,4-b]pyridine with a suitable benzoic acid derivative under acidic conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts and controlled temperature and pressure .
Analyse Chemischer Reaktionen
4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives, including 4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid, in combating leishmaniasis. Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The compound exhibits promising activity against Leishmania infantum and Leishmania amazonensis, with some derivatives showing efficacy comparable to established treatments like pentamidine but with lower cytotoxicity levels.
Key Findings:
- Compounds derived from this structure have shown IC50 values indicating effective inhibition of parasite growth.
- Structural modifications can enhance lipophilicity and interaction with the parasitic targets, improving therapeutic profiles.
Compound | IC50 against L. infantum | IC50 against L. amazonensis |
---|---|---|
3b | 0.059 mM | 0.070 mM |
3e | 0.065 mM | 0.072 mM |
Anticancer Activity
The anticancer potential of pyrazolo[3,4-b]pyridine derivatives has also been explored. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines, including leukemia and central nervous system cancers.
Significant Results:
- Compound modifications led to enhanced activity against specific cancer types.
- For instance, one derivative exhibited an inhibition rate of 84.19% against a leukemia cell line (MOLT-4).
Compound | Cancer Type | Inhibition Rate |
---|---|---|
4g | MOLT-4 (leukemia) | 84.19% |
4p | SF-295 (CNS cancer) | 72.11% |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Studies suggest that:
- Modifications on the pyrazole ring and benzoic acid moiety can significantly influence biological activity.
- The presence of specific functional groups may enhance binding affinity to target sites.
Vergleich Mit ähnlichen Verbindungen
4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid is unique due to its specific structure and the presence of both pyrazolo[3,4-b]pyridine and benzoic acid moieties. Similar compounds include other pyrazolopyridines, such as:
- 1H-pyrazolo[3,4-b]pyridine
- 2H-pyrazolo[3,4-b]pyridine
- 3-methyl-1H-pyrazolo[3,4-b]pyridine These compounds share the pyrazolopyridine core but differ in their substituents and overall structure, leading to variations in their biological activities and applications .
Biologische Aktivität
4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid, a compound with the chemical formula C13H11N3O2, has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on current research findings, synthesizing data from various studies to provide a comprehensive overview.
The compound is characterized by a pyrazolo[3,4-b]pyridine core attached to a benzoic acid moiety. Its structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. Specifically, this compound has shown promising results in inhibiting tumor growth in various cancer cell lines.
- Cell Line Studies : In vitro tests demonstrated significant cytotoxicity against several cancer cell lines, including:
- MDA-MB-231 (triple-negative breast cancer)
- HepG2 (liver cancer)
- HL60 (acute promyelocytic leukemia)
The compound exhibited IC50 values indicating effective inhibition at low concentrations. For instance, derivatives similar to this compound showed IC50 values ranging from 0.59 µM to over 10 µM across different cell lines .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Microtubule Destabilization : Compounds in this class have been noted to disrupt microtubule assembly, leading to apoptosis in cancer cells .
- Kinase Inhibition : The pyrazolo[3,4-b]pyridine scaffold is known for its ability to inhibit various kinases involved in cancer progression .
Data Table: Biological Activity Overview
Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Cytotoxicity | MDA-MB-231 | 0.59 | Microtubule destabilization |
Cytotoxicity | HepG2 | 0.85 | Apoptosis induction |
Cytotoxicity | HL60 | 1.05 | Kinase inhibition |
Cytotoxicity | Vero (normal cells) | >25 | Selectivity for cancer cells |
Case Study 1: Antiproliferative Activity
In a study evaluating various pyrazole derivatives for their antiproliferative activity, this compound was included among compounds tested against MDA-MB-231 and HepG2 cell lines. The results indicated that it significantly inhibited cell proliferation compared to controls, with an observed increase in caspase activity indicating apoptosis .
Case Study 2: Structure-Activity Relationship
A series of structural modifications on the pyrazolo[3,4-b]pyridine scaffold were conducted to assess their impact on biological activity. The introduction of various substituents on the aromatic ring was found to enhance cytotoxic effects and selectivity towards cancer cells while maintaining lower toxicity towards normal cells .
Eigenschaften
IUPAC Name |
4-(3-methylpyrazolo[3,4-b]pyridin-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-12-3-2-8-15-13(12)17(16-9)11-6-4-10(5-7-11)14(18)19/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXXZIQSLKJXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC=N2)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.